molecular formula C15H15N3O2S B2522803 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one CAS No. 905685-25-8

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one

Cat. No. B2522803
CAS RN: 905685-25-8
M. Wt: 301.36
InChI Key: WHZCVWAFOWYEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one" is a heterocyclic molecule that appears to be related to various quinoline and pyrimidine derivatives with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including antitumor, antibacterial, and antioxidant properties, as well as charge transfer material properties for electronic applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves intramolecular cyclization reactions, as seen in the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . Similarly, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation, chlorination, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one".

Molecular Structure Analysis

Quantum chemical investigations, such as those performed on 4,6-di(thiophen-2-yl)pyrimidine derivatives, can provide insights into the molecular structure of related compounds . Density functional theory (DFT) is commonly used to optimize ground state geometries and analyze frontier molecular orbitals, which are crucial for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with other molecules. For instance, the DNA binding behavior of 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives suggests that they can interact with biological macromolecules through non-covalent interactions . Additionally, the bromination reactions of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrazin-2-ylamides indicate that the quinolone ring is susceptible to electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized using various spectroscopic techniques. For example, vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the structural and vibrational properties of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . The antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides demonstrate the biological relevance of these compounds, which could be related to their physical and chemical properties .

Scientific Research Applications

Corrosion Inhibition

One study explored the corrosion inhibition mechanism and effectiveness of pyrimidinone compounds on mild steel in acidic solutions. Quantum chemical calculations revealed the global reactivity of these molecules, which could help in understanding their corrosion inhibition properties (Saha et al., 2016).

Charge Transfer Materials

Another research focused on the electronic, photophysical, and charge transfer properties of pyrimidine derivatives. This study aimed to improve the intra-molecular charge transfer by elongating the pi-backbone along with a push–pull strategy, potentially offering new materials for electronic applications (Irfan, 2014).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azitidinone analogues revealed their potential in antimicrobial and antitubercular applications. These compounds were synthesized and tested against bacterial, fungal strains, and mycobacterium tuberculosis, showing promising results for future antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).

Antitubercular Activity

A study on the synthesis of pyrimidin-2-ylamides of dihydroquinoline-3-carboxylic acids aimed at investigating their microbiological properties, including antitubercular activity. This research contributes to the development of new treatments for tuberculosis (Ukrainets et al., 2009).

Synthetic Chemistry and Material Science

Several studies have focused on the synthesis of new compounds containing the pyrimidinone moiety for various applications, including the development of new materials and the study of their biological activities. For instance, the synthesis of pyrimidine-annulated heterocycles via radical cyclization offers a pathway to new compounds with potential biological or material applications (Majumdar & Mukhopadhyay, 2003).

properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14(10-21-13-7-8-16-15(20)17-13)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCVWAFOWYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.